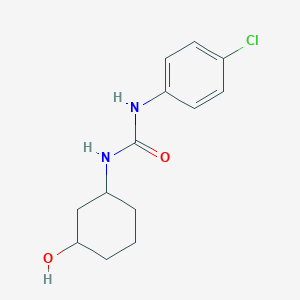![molecular formula C14H18FNO2S B6502924 2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide CAS No. 1396876-07-5](/img/structure/B6502924.png)
2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide, also known as 2-FSA, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless solid compound with a molecular weight of 306.35 g/mol and a melting point of 79-81°C. 2-FSA is a fluorinated analogue of the widely used compound N-acetylcysteine (NAC). It is an important tool for studying the structure and function of proteins, enzymes, and other biological molecules.
作用機序
2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide acts as a reversible inhibitor of the enzyme cysteine protease cathepsin B. It binds to the active site of the enzyme and blocks the cleavage of proteins. It also binds to the active site of other cysteine-rich proteins, such as cytochrome c oxidase, and blocks the transfer of electrons.
Biochemical and Physiological Effects
2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cysteine protease cathepsin B, which is involved in the breakdown of proteins. It has also been shown to inhibit the activity of cytochrome c oxidase, which is involved in the transfer of electrons in the electron transport chain. Additionally, it has been shown to inhibit the activity of tRNA synthetase, which is involved in the production of tRNA molecules.
実験室実験の利点と制限
2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of cysteine protease cathepsin B, which makes it an ideal tool for studying the structure and function of proteins and enzymes. Additionally, it is a relatively stable compound, which makes it easy to store and use. However, it is also a relatively expensive compound, which can limit its use in some laboratory experiments.
将来の方向性
There are several potential future directions for the use of 2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide in scientific research. It could be used to study the structure and function of other cysteine-rich proteins, such as the cytochrome c oxidase system. Additionally, it could be used to study the mechanism of action of other enzymes, such as the cysteine protease cathepsin D. It could also be used to study the structure and function of other biological molecules, such as splicing factors and tRNA synthetases. Finally, it could be used to study the effects of environmental toxins on proteins and enzymes.
合成法
2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide is most commonly synthesized through a three-step reaction starting with 4-fluorobenzaldehyde. In the first step, 4-fluorobenzaldehyde is reacted with thiourea to form the N-acetylcysteine thiourea adduct. In the second step, the adduct is reacted with 3-hydroxycyclohexanone to form the thioester intermediate. Finally, in the third step, the thioester intermediate is reacted with sodium hydroxide to form 2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide.
科学的研究の応用
2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide is widely used in scientific research for studying the structure and function of proteins, enzymes, and other biological molecules. It has been used to study the structure of cysteine-rich proteins, such as the cytochrome c oxidase system, and to study the mechanism of action of enzymes, such as the cysteine protease cathepsin B. It has also been used to study the structure and function of other biological molecules, such as the tRNA synthetase enzyme and the splicing factor U2AF.
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(3-hydroxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2S/c15-10-4-6-13(7-5-10)19-9-14(18)16-11-2-1-3-12(17)8-11/h4-7,11-12,17H,1-3,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQUGXVZNIMEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-(3-hydroxycyclohexyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B6502865.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate](/img/structure/B6502868.png)
![6-methoxy-2-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6502873.png)
![(2Z)-6-[(3-methylbut-2-en-1-yl)oxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502883.png)
![2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B6502886.png)
![1-[2-(4-methoxyphenoxy)ethanesulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B6502899.png)



![5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B6502933.png)
![2-{[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide](/img/structure/B6502947.png)
![6-hydroxy-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6502954.png)
![7-methoxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B6502960.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B6502962.png)